![molecular formula C14H20N2 B575283 2-Benzyloctahydrocyclopenta[c]pyrrol-4-amine CAS No. 186201-60-5](/img/structure/B575283.png)

2-Benzyloctahydrocyclopenta[c]pyrrol-4-amine

Descripción general

Descripción

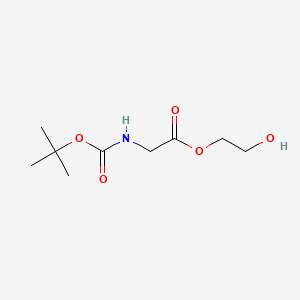

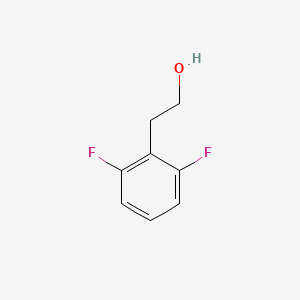

2-Benzyloctahydrocyclopenta[c]pyrrol-4-amine is a chemical compound with the CAS Number: 186201-60-5 . It has a molecular weight of 216.33 . The IUPAC name for this compound is 2-benzyloctahydrocyclopenta[c]pyrrol-4-ylamine . It is stored at temperatures between 2-8°C and 4°C . The compound is a yellow to brown liquid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H20N2/c15-14-7-6-12-9-16(10-13(12)14)8-11-4-2-1-3-5-11/h1-5,12-14H,6-10,15H2 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

As mentioned earlier, this compound is a yellow to brown liquid . It has a molecular weight of 216.33 . The compound is stored at temperatures between 2-8°C and 4°C .Aplicaciones Científicas De Investigación

C(2) Selective Functionalization of Pyrrole Derivatives :

- A novel method for synthesizing 2-aryl pyrroles with amide functionality, using arylating agents that serve as N-H protecting groups and are involved in the arylation step. This approach allows for mild conditions and exclusive C(2) selectivity (Petkovic et al., 2022).

Anodic Benzylic C(sp3)–H Amination :

- Development of an electrochemical aliphatic C–H amination strategy for accessing pyrrolidines and piperidines, involving anodic C–H activation to generate a benzylic cation, trapped efficiently by a nitrogen nucleophile (Herold et al., 2018).

Regioselective Synthesis of Trisubstituted Pyrroles :

- A route for regioselective synthesis of 2,3,4-substituted pyrroles via 1,3-dipolar cycloaddition of polarized ketene S,S- and N,S-acetals with carbanions derived from activated methylene isocyanides (Misra et al., 2007).

Synthesis of 1-Alkoxycarbonyl-Methyl-2-Alkylpyrroles :

- Condensation reaction of dichloro- and methoxychloropropylalkyl ketones with alkyl 2-aminoacetate salts, enabling the synthesis of 1-alkoxycarbonylmethyl-2-alkylpyrroles in good yields (Gadzhili et al., 2002).

Sustainable Synthesis of Pyrroles from Unsaturated Diols and Amines :

- Development of a sustainable, iron-catalyzed method for the direct synthesis of pyrroles using 2-butyne-1,4-diol or 2-butene-1,4-diol coupled with various amines (Yan & Barta, 2016).

Metal-Free Synthesis of Polysubstituted Pyrroles :

- A metal-free synthetic procedure using (diacetoxyiodo)benzene-mediated cascade reaction of 3-alkynyl amines, enabling the regioselective synthesis of polysubstituted pyrroles (Mo et al., 2011).

Safety and Hazards

The safety information for 2-Benzyloctahydrocyclopenta[c]pyrrol-4-amine includes several hazard statements: H302, H315, H318, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . The compound is considered dangerous, with the signal word being 'Warning’ .

Propiedades

IUPAC Name |

2-benzyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2/c15-14-7-6-12-9-16(10-13(12)14)8-11-4-2-1-3-5-11/h1-5,12-14H,6-10,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZKBNPLDOBTBBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2C1CN(C2)CC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655146 | |

| Record name | 2-Benzyloctahydrocyclopenta[c]pyrrol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186201-60-5 | |

| Record name | 2-Benzyloctahydrocyclopenta[c]pyrrol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Azabicyclo[2.2.1]heptan-3-one,4,7,7-trimethyl-,(1R)-(9CI)](/img/no-structure.png)

![7-Isopropyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B575202.png)

![3-Oxa-1,7-diazabicyclo[4.2.0]octan-8-one](/img/structure/B575211.png)